molecular formula C21H26FN5O B5169990 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5169990
M. Wt: 383.5 g/mol
InChI Key: JUKGMXOOOPBCEE-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with piperazine and piperidine rings, along with a fluorobenzoyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe fluorobenzoyl group is then introduced via acylation reactions using appropriate reagents like fluorobenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-benzoylated products .

Scientific Research Applications

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine stands out due to the presence of the fluorobenzoyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKGMXOOOPBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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